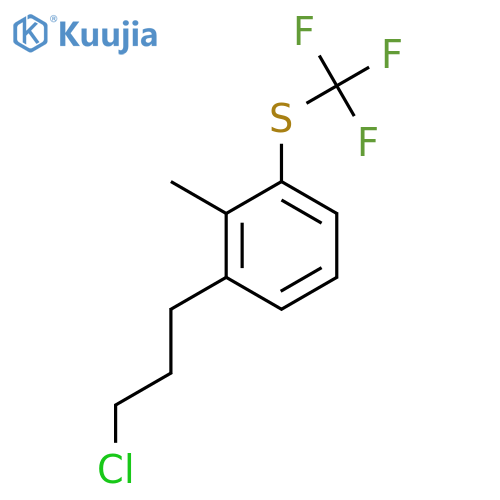

Cas no 1804199-26-5 (2-(3-Chloropropyl)-6-(trifluoromethylthio)toluene)

2-(3-Chloropropyl)-6-(trifluoromethylthio)toluene 化学的及び物理的性質

名前と識別子

-

- 2-(3-Chloropropyl)-6-(trifluoromethylthio)toluene

-

- インチ: 1S/C11H12ClF3S/c1-8-9(5-3-7-12)4-2-6-10(8)16-11(13,14)15/h2,4,6H,3,5,7H2,1H3

- InChIKey: CXUIWYMGLXPOLP-UHFFFAOYSA-N

- ほほえんだ: ClCCCC1C=CC=C(C=1C)SC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 208

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 25.3

2-(3-Chloropropyl)-6-(trifluoromethylthio)toluene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010005034-1g |

2-(3-Chloropropyl)-6-(trifluoromethylthio)toluene |

1804199-26-5 | 97% | 1g |

1,534.70 USD | 2021-07-06 | |

| Alichem | A010005034-500mg |

2-(3-Chloropropyl)-6-(trifluoromethylthio)toluene |

1804199-26-5 | 97% | 500mg |

790.55 USD | 2021-07-06 | |

| Alichem | A010005034-250mg |

2-(3-Chloropropyl)-6-(trifluoromethylthio)toluene |

1804199-26-5 | 97% | 250mg |

475.20 USD | 2021-07-06 |

2-(3-Chloropropyl)-6-(trifluoromethylthio)toluene 関連文献

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

2-(3-Chloropropyl)-6-(trifluoromethylthio)tolueneに関する追加情報

Professional Introduction to 2-(3-Chloropropyl)-6-(trifluoromethylthio)toluene (CAS No. 1804199-26-5)

2-(3-Chloropropyl)-6-(trifluoromethylthio)toluene, identified by its CAS number 1804199-26-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a unique structural motif combining a chloropropyl group and a trifluoromethylthio substituent on a toluene backbone, exhibits intriguing chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structural composition of 2-(3-Chloropropyl)-6-(trifluoromethylthio)toluene imparts distinct electronic and steric characteristics, which are critical for its utility in medicinal chemistry. The presence of the chloropropyl group enhances the compound's reactivity towards nucleophiles, facilitating further functionalization, while the trifluoromethylthio moiety contributes to its metabolic stability and lipophilicity. These attributes are particularly advantageous in the design of drug candidates targeting neurological and inflammatory disorders.

In recent years, there has been growing interest in leveraging such structural features for the development of novel therapeutic agents. For instance, studies have demonstrated that compounds incorporating trifluoromethylthio groups often exhibit improved pharmacokinetic profiles due to their enhanced binding affinity to biological targets. The chloropropyl substituent, on the other hand, provides a versatile handle for further chemical modifications, allowing chemists to explore diverse molecular architectures.

One of the most compelling applications of 2-(3-Chloropropyl)-6-(trifluoromethylthio)toluene is in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The trifluoromethylthio group is known to enhance binding interactions with protein kinases by increasing lipophilicity and reducing metabolic degradation. Meanwhile, the chloropropyl group can be used to introduce additional pharmacophores or linkages that optimize drug delivery and target specificity.

Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies indicate that 2-(3-Chloropropyl)-6-(trifluoromethylthio)toluene can effectively interact with key residues in kinase active sites, suggesting its suitability as a scaffold for drug design. These findings align with emerging research trends that emphasize the importance of structure-activity relationships in optimizing therapeutic efficacy.

The synthesis of 2-(3-Chloropropyl)-6-(trifluoromethylthio)toluene involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are commonly employed to achieve high yields and purity. These techniques not only enhance efficiency but also minimize unwanted side products, ensuring the compound's suitability for downstream applications.

In conclusion, 2-(3-Chloropropyl)-6-(trifluoromethylthio)toluene (CAS No. 1804199-26-5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer a rich foundation for developing innovative therapeutic agents with enhanced biological activity and improved pharmacokinetic properties. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a crucial role in addressing some of the most challenging medical conditions.

1804199-26-5 (2-(3-Chloropropyl)-6-(trifluoromethylthio)toluene) 関連製品

- 1105245-73-5(N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide)

- 885269-59-0(6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid)

- 2228808-20-4(3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol)

- 139263-72-2(Acetamide, N-[cyano(2-methoxyphenyl)methyl]-)

- 893930-52-4(3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2138249-72-4(2,2-difluoro-3-(2-methoxy-2-methylpropoxy)-N-methylpropan-1-amine)

- 1695478-81-9(4-fluoro-2-(hydrazinylmethyl)benzonitrile)

- 72925-16-7((3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)

- 2375652-85-8(4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde)

- 1186195-24-3(3,5-Difluoro-4-methoxypyridine)